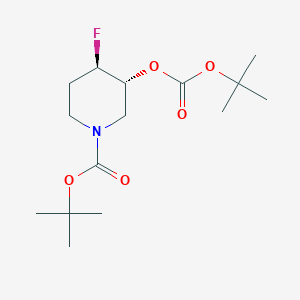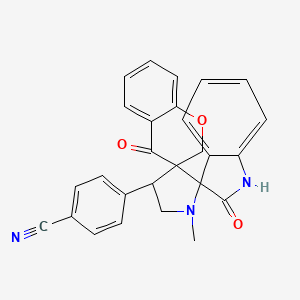![molecular formula C24H19N7S B2571337 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin CAS No. 478078-17-0](/img/structure/B2571337.png)
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H19N7S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Triazolverbindungen, einschließlich der Verbindung , sind bekannt für ihre antimikrobiellen Eigenschaften . Sie sind in der Lage, mit einer Vielzahl von Enzymen und Rezeptoren in biologischen Systemen zu binden, was sie gegen eine breite Palette bakterieller Infektionen wirksam macht .
Antifungale Aktivität
Triazolbasierte Verbindungen werden häufig in Antimykotika verwendet . Beispielsweise sind Fluconazol und Voriconazol kommerziell erhältliche Medikamente, die einen Triazol-Kern enthalten .
Antitumoraktivität
Einige Triazolderivate haben sich als potenzielle Antikrebsmittel erwiesen . Der Ersatz von Nukleobasen durch Triazolderivate hat sich bei der Medikamentenentwicklung als sehr effektiv erwiesen .
Antivirale Aktivität
Triazolverbindungen wurden auch auf ihre antiviralen Eigenschaften untersucht . Sie haben sich bei der Behandlung verschiedener Virusinfektionen als vielversprechend erwiesen .
Industrielle Anwendungen
Triazolverbindungen werden in industriellen Anwendungen wie Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmitteln weit verbreitet eingesetzt .
Medikamentenentwicklung
Der 1,2,3-Triazol-Kern ist ein privilegiertes Strukturmotiv, das in der Wissenschaft und Industrie große Aufmerksamkeit erregt hat . Er hat breite Anwendung in der Medikamentenentwicklung, organischen Synthese, Polymerchemie, supramolekularen Chemie, Biokonjugation, chemischen Biologie, Fluoreszenzbilderzeugung und Materialwissenschaft gefunden .
Antidepressive Aktivität
Triazolhaltige Medikamente wie Trazodon und Nefazodon werden als Antidepressiva eingesetzt .
Antiepileptische Aktivität
Rufinamid, ein Medikament mit einem 1,2,3-Triazol-Kern, wird als Antiepileptikum eingesetzt .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
Similar compounds have been shown to inhibit the interaction between gata3 and sox4 .
Biochemical Pathways
Similar compounds have been shown to significantly suppress th2 cell differentiation, without impairing th1 cell differentiation, and inhibit the expression and production of th2 cytokines .
Result of Action
Similar compounds have been found to increase monoclonal antibody production, suppress cell growth, and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemische Analyse
Biochemical Properties
It is known that compounds containing the 1H-pyrrole moiety, such as this one, have a broad range of chemical and biological properties . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-phenyl-6-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7S/c1-16-8-9-17(2)30(16)20-10-11-32-24(20)19-12-22-26-13-21(29-15-25-14-27-29)23(31(22)28-19)18-6-4-3-5-7-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONYXAKPJSXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4C5=CC=CC=C5)N6C=NC=N6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile](/img/structure/B2571259.png)
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)




![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)

